Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester is a chemical compound with the molecular formula C16H18ClO3P. It is known for its unique structure, which includes aromatic rings and a phosphonate group. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester can be synthesized through the reaction of phosphorus oxychloride (POCl3) with 2,5-dimethylphenol in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reactions with amines can produce phosphoramidates, while reactions with alcohols can yield phosphoric esters .
Scientific Research Applications
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric esters and amides.
Biology: The compound is utilized in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorochloridic acid, bis(2,5-dimethylphenyl) ester involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-dimethylphenyl) phosphorochloridate: Similar in structure but with different substitution patterns on the aromatic rings.
Phosphorochloridic acid, bis(3,5-dimethylphenyl) ester: Another closely related compound with variations in the positions of the methyl groups on the phenyl rings.
Uniqueness
Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it valuable in certain synthetic applications where specific reactivity is required .
Properties
CAS No. |
58377-72-3 |
---|---|
Molecular Formula |
C16H18ClO3P |
Molecular Weight |
324.74 g/mol |
IUPAC Name |
2-[chloro-(2,5-dimethylphenoxy)phosphoryl]oxy-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18ClO3P/c1-11-5-7-13(3)15(9-11)19-21(17,18)20-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |
InChI Key |
RGARJWLLEMKZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.